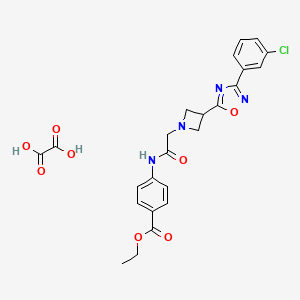
Aluminum phthalocyanine hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum phthalocyanine hydroxide is a metal phthalocyanine compound with the chemical formula C32H17AlN8O. It is a derivative of phthalocyanine, a macrocyclic compound that consists of four isoindole units linked by nitrogen atoms to form a conjugated ring system. The central aluminum ion is coordinated to the nitrogen atoms of the phthalocyanine ring and a hydroxide group. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum phthalocyanine hydroxide can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a base, followed by hydrolysis to introduce the hydroxide group. The reaction typically occurs under high-temperature conditions and requires a solvent such as dimethylformamide (DMF) or nitrobenzene.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum phthalocyanine hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum phthalocyanine oxide.
Reduction: It can be reduced to form aluminum phthalocyanine.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Aluminum phthalocyanine oxide.
Reduction: Aluminum phthalocyanine.
Substitution: Various substituted aluminum phthalocyanine derivatives.
Wissenschaftliche Forschungsanwendungen
Aluminum phthalocyanine hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other phthalocyanine derivatives.
Biology: Employed in photodynamic therapy for cancer treatment due to its photosensitizing properties.
Medicine: Investigated for its potential in antimicrobial and antiviral therapies.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Wirkmechanismus
The mechanism of action of aluminum phthalocyanine hydroxide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and destroys them upon light activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc phthalocyanine
- Copper phthalocyanine
- Iron phthalocyanine
- Magnesium phthalocyanine
Uniqueness
Aluminum phthalocyanine hydroxide is unique due to its specific coordination of the aluminum ion with a hydroxide group, which imparts distinct chemical and photophysical properties. Compared to other metal phthalocyanines, it exhibits higher stability and efficiency in generating reactive oxygen species, making it particularly effective in photodynamic therapy applications.
Eigenschaften
CAS-Nummer |
15554-15-1 |
|---|---|
Molekularformel |
C32H17AlN8O |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide |
InChI |
InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1 |
InChI-Schlüssel |
QMBKZWHVFIDIRL-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)


![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
![N-(4-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2558427.png)

![(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)


![3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2558438.png)
